REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[N:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1.[O:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[C:23](OCC)=[O:24].CCCCCC>O1CCCC1>[O:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[C:23](=[O:24])[CH2:17][C:14]1[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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4.6 g
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Type
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reactant
|
Smiles
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N1=CC=C(C=C1)C
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Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
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O1C(=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
140 mL
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Type
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reactant
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Smiles
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CCCCCC
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Type
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CUSTOM
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Details
|
by stirring as it
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the resulting crystals were collected by filtration
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Type
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DISSOLUTION
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Details
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The resulting crystals were dissolved in ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with an aqueous saturated solution of ammonium chloride (×2) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
ADDITION
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Details
|
Hexane was added to the residue
|
Type
|
CUSTOM
|
Details
|
the resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(CC1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |